Ammonium hexachlororhodate(III)
Description
Significance of Rhodium(III) Complexes in Contemporary Inorganic Chemistry Research
Rhodium(III) complexes are of considerable interest in modern inorganic chemistry due to their diverse applications and intriguing chemical properties. The Rh(III) ion, with its d⁶ electron configuration, typically forms stable, kinetically inert octahedral complexes. wikipedia.orgsci-hub.se This inherent stability has made rhodium(III) complexes valuable platforms for a variety of chemical transformations.
In the realm of catalysis, rhodium(III) compounds, often derived from rhodium(III) chloride, have been instrumental in the development of homogeneous catalysis. wikipedia.org They are employed in crucial industrial processes such as hydroformylation and the production of acetic acid. wikipedia.org The ability to fine-tune the electronic and steric properties of the ligands attached to the rhodium center allows for precise control over catalytic activity and selectivity.
More recently, rhodium(III) complexes have emerged as promising candidates in medicinal chemistry, particularly as potential anticancer agents. nih.govresearchgate.net Their kinetic inertness allows for the design of prodrugs that can be activated at specific biological targets, potentially reducing side effects. Research has shown that certain organometallic Rh(III) complexes exhibit potent biological activities. nih.gov
Overview of [RhCl₆]³⁻ Anion Coordination Sphere and its Research Relevance
The [RhCl₆]³⁻ anion is a classic example of a hexacoordinate octahedral complex. sigmaaldrich.com The six chloride ligands surround the central rhodium(III) ion, creating a highly symmetric coordination sphere. This specific anion is a cornerstone in the study of rhodium's coordination chemistry.
The [RhCl₆]³⁻ anion is a crucial starting material for the synthesis of a wide array of other rhodium(III) complexes. nih.gov The chloride ligands can be sequentially substituted by other ligands, such as ammonia (B1221849), to form a series of mixed-ligand complexes like [Rh(NH₃)Cl₅]²⁻ and [Rh(NH₃)₅Cl]²⁺. nih.gov The study of these substitution reactions provides valuable insights into the reaction mechanisms and relative trans-effects of different ligands.
Furthermore, the electronic structure and spectroscopic properties of the [RhCl₆]³⁻ anion have been extensively studied to understand the nature of the rhodium-chlorine bond and the electronic transitions that give rise to its characteristic color. These fundamental studies are essential for the rational design of new rhodium-based materials and catalysts.
Historical Context and Evolution of Research on Hexachlororhodate(III) Systems
The history of hexachlororhodate(III) compounds is intrinsically linked to the discovery of rhodium itself. In 1803, William Hyde Wollaston discovered rhodium while working with platinum ore. chemeurope.com He isolated the element from a rose-colored solution, which was a solution of sodium hexachlororhodate(III) (Na₃[RhCl₆]). This discovery laid the foundation for the exploration of rhodium's coordination chemistry.
Early research focused on the synthesis and basic characterization of various salts of the [RhCl₆]³⁻ anion. For many years, rhodium(III) chloride and its hydrated forms were the primary starting materials for accessing other rhodium compounds. wikipedia.org The development of coordination theory by Alfred Werner in the late 19th and early 20th centuries provided the theoretical framework to understand the structure and bonding in these complexes.
The mid-20th century saw a surge in interest in the catalytic properties of rhodium complexes, a field that continues to expand. wikipedia.org The investigation of rhodium(III) chloride's catalytic activity in the 1960s was a significant turning point. wikipedia.org Over the last few decades, research has evolved to include the synthesis and study of more complex organometallic rhodium(III) compounds and their applications in areas beyond catalysis, such as medicine and materials science. nih.govresearchgate.net Despite over a century of research, the synthesis and crystal structures of some rhodium(III) chloro-ammine complexes were only recently reported in detail, highlighting the ongoing refinement of our understanding of these fundamental systems. nih.gov
Properties of Ammonium (B1175870) Hexachlororhodate(III)
| Property | Value |
| Chemical Formula | (NH₄)₃[RhCl₆] |
| Molar Mass | 369.72 g/mol nih.gov |
| Appearance | Red crystals nih.gov |
| Solubility in water | Slightly soluble nih.gov |
| Crystal Structure | The anion [RhCl₆]³⁻ has an octahedral geometry. |
Structure
2D Structure
Properties
IUPAC Name |
triazanium;hexachlororhodium(3-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.3H3N.Rh/h6*1H;3*1H3;/q;;;;;;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNYBYILSUWBHM-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].Cl[Rh-3](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H12N3Rh | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark red powder, soluble in water; [MSDSonline] | |
| Record name | Ammonium hexachlororhodate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7952 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
15336-18-2 | |
| Record name | Rhodate(3-), hexachloro-, ammonium (1:3), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triammonium hexachlororhodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.770 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Preparation Protocols for Ammonium Hexachlororhodate Iii
Strategies for High-Yield Synthesis of (NH₄)₃[RhCl₆]
High-yield synthesis is crucial for the cost-effective production of ammonium (B1175870) hexachlororhodate(III). Researchers have focused on optimizing reaction conditions and precursor selection to maximize the output and purity of the desired compound.
A primary and straightforward method for preparing ammonium hexachlororhodate(III) involves the direct reaction of rhodium(III) chloride (RhCl₃) with an excess of ammonium chloride (NH₄Cl). wikipedia.org The reaction is typically carried out in an acidic aqueous solution, often 3 M hydrochloric acid (HCl), to prevent the formation of hydroxo or aqua complexes and to promote the formation of the hexachlororhodate(III) anion, [RhCl₆]³⁻.
The general reaction can be represented as: RhCl₃ + 3NH₄Cl → (NH₄)₃[RhCl₆] wikipedia.org
To achieve a high yield, stoichiometric amounts of rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O) and ammonium chloride are dissolved in the acidic medium. mdpi.com The solution is then concentrated by slow evaporation, which allows for the crystallization of ammonium hexachlororhodate(III) monohydrate, (NH₄)₃[RhCl₆]·H₂O, often with a quantitative yield. mdpi.com
Table 1: Key Parameters for Direct Synthesis
| Parameter | Condition | Purpose |
| Reactants | Rhodium(III) chloride hydrate, Ammonium chloride | Primary precursors |
| Solvent | 3 M Hydrochloric acid | Maintain acidity, prevent side reactions |
| Process | Slow evaporation | Promote crystallization and high yield |
An alternative high-yield synthesis route utilizes hexachlororhodic(III) acid (H₃[RhCl₆]) as the rhodium source. This method involves the direct reaction of hexachlororhodic(III) acid with an aqueous solution of ammonium chloride. mdpi.com This approach can be advantageous as it starts with the pre-formed [RhCl₆]³⁻ anion, simplifying the reaction pathway.
The synthesis is achieved by combining the hexachlororhodic(III) acid solution with a saturated solution of ammonium chloride. Upon mixing, the less soluble ammonium salt precipitates, which can then be isolated.
Research into the synthesis of rhodium-amine complexes has revealed other potential, albeit less direct, pathways and precursors. While not the primary methods for producing (NH₄)₃[RhCl₆], these studies highlight the versatility of rhodium chemistry. For instance, various rhodium(III) chloroamines can be synthesized from rhodium(III) chloride and ammonia (B1221849) or ammonium chloride, indicating the potential for side reactions if conditions are not carefully controlled. mdpi.com
Another method involves the evaporation of ammonium chloronitrorhodate(III) with a hydrochloric acid solution. mdpi.com Furthermore, while aiming for different final products such as hexaammine rhodium(III) chloride, some methods start with rhodium(III) chloride and ammonium salts under specific conditions of temperature and pressure, which underscores the importance of precise control over reaction parameters to selectively obtain ammonium hexachlororhodate(III). google.com
Controlled Synthesis of Hydrates and Anhydrous Forms of Ammonium Hexachlororhodate(III)
Ammonium hexachlororhodate(III) can exist in both hydrated and anhydrous forms. The controlled synthesis of each is essential for specific applications.
The monohydrate, (NH₄)₃[RhCl₆]·H₂O, is typically the form isolated from aqueous synthesis routes, such as the direct synthesis method described in section 2.1.1. mdpi.com The presence of water in the crystal lattice is a result of crystallization from an aqueous environment.
The anhydrous form, (NH₄)₃[RhCl₆], can be prepared by the gentle heating of the hydrated salt in a vacuum. mdpi.com This process carefully removes the water of crystallization without decomposing the hexachlororhodate complex. The precise temperature and pressure control are critical to ensure complete dehydration while preventing any thermal degradation of the compound.
Table 2: Synthesis of Hydrated vs. Anhydrous (NH₄)₃[RhCl₆]
| Form | Synthesis Method | Key Consideration |
| Hydrated ((NH₄)₃[RhCl₆]·H₂O) | Crystallization from aqueous solution | Slow evaporation to promote crystal growth |
| Anhydrous ((NH₄)₃[RhCl₆]) | Gentle heating of the hydrate in a vacuum | Careful temperature and pressure control to avoid decomposition |
Optimization of Reaction Conditions for Purity and Crystallinity in Ammonium Hexachlororhodate(III) Production
The purity and crystallinity of the final product are paramount for its use in further chemical syntheses. Optimization of reaction conditions is key to achieving a high-quality product.
Key factors that influence purity and crystallinity include:
Reactant Purity: The purity of the starting materials, rhodium(III) chloride and ammonium chloride, directly impacts the purity of the final product.
Acid Concentration: Maintaining the appropriate hydrochloric acid concentration is crucial to stabilize the [RhCl₆]³⁻ complex and prevent hydrolysis, which can lead to the formation of impurities like (NH₄)₂[RhCl₅(H₂O)]. wikipedia.org
Temperature and Evaporation Rate: The rate of solvent evaporation and the temperature at which crystallization occurs can significantly affect the size and quality of the crystals. Slow, controlled evaporation generally leads to larger, more well-defined crystals.
Washing and Drying: After isolation, the crystals should be washed with a suitable solvent, such as cold water or ethanol (B145695), to remove any residual soluble impurities. The subsequent drying process, particularly for the anhydrous form, must be conducted under controlled conditions to prevent rehydration or decomposition.
While specific optimization studies for ammonium hexachlororhodate(III) are not extensively detailed in the provided search results, general principles of crystallization and purification of inorganic salts are applicable. The goal is to control the supersaturation of the solution to favor crystal growth over nucleation, leading to a product with high purity and good crystalline morphology.
Advanced Spectroscopic Characterization and Electronic Structure Probing of Ammonium Hexachlororhodate Iii
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Ligand Vibrational Modes
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a "molecular fingerprint" of ammonium (B1175870) hexachlororhodate(III). It provides detailed information about the vibrational modes of its constituent ions, the ammonium cation (NH₄⁺) and the hexachlororhodate(III) anion ([RhCl₆]³⁻).
The spectra are characterized by distinct regions corresponding to the internal vibrations of the NH₄⁺ cation and the [RhCl₆]³⁻ anion. For the ammonium ion, characteristic bands arise from N-H stretching and bending vibrations. rsc.orgrsc.org The octahedral [RhCl₆]³⁻ anion has specific vibrational modes that are both Raman and/or IR active, governed by symmetry selection rules. Because the [RhCl₆]³⁻ ion has a center of symmetry, the rule of mutual exclusion applies, meaning that vibrational modes will be either IR active or Raman active, but not both. mpg.de
Detailed analysis of these spectra can reveal information on inter-ionic interactions, such as hydrogen bonding between the ammonium cations and the chloro ligands of the anion. researchgate.netresearchgate.net
Table 1: Characteristic Vibrational Modes for Ammonium Hexachlororhodate(III)
| Ion | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Activity |
|---|---|---|---|
| NH₄⁺ | N-H Stretching | 2800-3200 | IR and Raman active |
| N-H Bending | ~1400-1600 | IR and Raman active | |
| [RhCl₆]³⁻ | Rh-Cl Stretching | 250-350 | IR and Raman active (distinct modes) |
Note: The exact positions of the vibrational bands can be influenced by the crystal lattice environment and inter-ionic interactions.
Electronic Spectroscopy (UV/Vis) for d-d Transitions and Charge Transfer Bands in [RhCl₆]³⁻
Electronic spectroscopy, specifically Ultraviolet-Visible (UV/Vis) spectroscopy, is instrumental in probing the electronic structure of the [RhCl₆]³⁻ complex. The rhodium(III) center has a d⁶ electronic configuration. In an octahedral ligand field, these d-electrons occupy the t₂g orbitals, leading to a low-spin configuration. The observed absorption bands in the UV-Vis spectrum are primarily due to two types of electronic transitions: d-d transitions and charge transfer bands. libretexts.orglibretexts.org
d-d Transitions: These involve the excitation of an electron from a lower energy d orbital (t₂g) to a higher energy d orbital (e_g). numberanalytics.com For an octahedral d⁶ complex like [RhCl₆]³⁻, these transitions are spin-forbidden and Laporte-forbidden, resulting in weak absorption bands. amazonaws.com Nevertheless, they are responsible for the characteristic color of the complex. doubtnut.com Theoretical calculations have assigned the two observed absorption peaks in the visible spectrum of aqueous [RhCl₆]³⁻ to ¹T₁g and ¹T₂g excited states. oup.com
Charge Transfer (CT) Bands: These transitions involve the movement of an electron between molecular orbitals that are primarily metal in character and those that are primarily ligand in character. libretexts.org For [RhCl₆]³⁻, ligand-to-metal charge transfer (LMCT) bands are expected at higher energies (in the UV region). These transitions are spin and Laporte-allowed, and therefore have much higher intensities than d-d bands. amazonaws.com
Table 2: Electronic Transitions in [RhCl₆]³⁻
| Transition Type | Description | Energy Region | Molar Absorptivity (ε) |
|---|---|---|---|
| d-d Transitions | Excitation of electrons between d-orbitals (t₂g → e_g) | Visible | Low (typically < 100 M⁻¹cm⁻¹) libretexts.org |
| Charge Transfer | Ligand (Cl⁻) to Metal (Rh³⁺) electron transfer | Ultraviolet | High (typically > 1000 M⁻¹cm⁻¹) amazonaws.com |
The crystal field splitting energy (Δ₀) for [RhCl₆]³⁻ has been reported to be 243 kJ/mol, which corresponds to light in the visible region of the electromagnetic spectrum. doubtnut.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for investigating the structure and dynamics of ammonium hexachlororhodate(III) in solution. Both ¹H NMR and ¹⁰³Rh NMR can provide valuable information.
¹H NMR: Proton NMR can be used to study the ammonium cation (NH₄⁺). nih.gov The chemical shift and line shape of the ammonium proton signal can provide insights into the ion's environment, including solvent interactions and dynamic processes like proton exchange. researchgate.netstanford.edu In aqueous solutions, the compound may undergo partial hydrolysis, forming species like [RhCl₅(H₂O)]²⁻, which could potentially be monitored by observing changes in the NMR spectrum over time. wikipedia.org
¹⁰³Rh NMR: The ¹⁰³Rh nucleus, with a spin of 1/2 and 100% natural abundance, is suitable for NMR studies. chempedia.infohuji.ac.il However, it possesses a very low sensitivity, which presents experimental challenges. huji.ac.il Despite this, ¹⁰³Rh NMR is exceptionally useful for studying rhodium complexes due to its extremely wide chemical shift range, which makes the rhodium chemical shift highly sensitive to changes in the coordination environment, including ligand substitution, isomerism, and solvent effects. huji.ac.ilnih.gov For [RhCl₆]³⁻ in solution, ¹⁰³Rh NMR can confirm the octahedral geometry and monitor ligand exchange or hydrolysis reactions. chempedia.info Advanced techniques like heteronuclear correlation can be used to indirectly detect the ¹⁰³Rh signal, enhancing sensitivity. huji.ac.ilcopernicus.org
Table 3: NMR Properties of Nuclei in Ammonium Hexachlororhodate(III)
| Nucleus | Spin | Natural Abundance (%) | Relative Sensitivity | Information Obtained |
|---|---|---|---|---|
| ¹H | 1/2 | 99.98 | 1.00 | Structure and dynamics of NH₄⁺, solvent interactions |
| ¹⁰³Rh | 1/2 | 100 | 1.75 x 10⁻⁵ | Rhodium coordination environment, solution dynamics, purity huji.ac.il |
| ¹⁴N | 1 | 99.63 | 1.01 x 10⁻³ | NH₄⁺ structure (quadrupolar nucleus, often broad signals) |
| ¹⁵N | 1/2 | 0.37 | 1.04 x 10⁻⁵ | NH₄⁺ structure (low abundance, requires isotopic enrichment) |
Investigation of Magnetic Properties in Ammonium Hexachlororhodate(III)
The magnetic properties of ammonium hexachlororhodate(III) are determined by the electronic configuration of the rhodium(III) ion within the [RhCl₆]³⁻ complex. Rhodium(III) is a 4d⁶ transition metal ion.
In the strong octahedral ligand field created by the six chloride ligands, the d-orbitals split into a lower-energy t₂g set and a higher-energy e_g set. For a d⁶ ion, the electrons will preferentially fill the lower energy orbitals first. In the case of [RhCl₆]³⁻, all six d-electrons pair up in the t₂g orbitals (t₂g⁶ e_g⁰ configuration). This is a low-spin configuration.
Because there are no unpaired electrons (S=0), the [RhCl₆]³⁻ complex is expected to be diamagnetic. libretexts.org This means it will be weakly repelled by a magnetic field. Magnetic susceptibility measurements, for instance using a Guoy balance, would confirm this diamagnetism and yield a small negative magnetic susceptibility value. libretexts.org Any observed paramagnetism would suggest the presence of impurities with unpaired electrons.
Reaction Mechanisms and Ligand Exchange Kinetics Involving Hexachlororhodate Iii Anions
Dissociative and Associative Pathways in Ligand Substitution Reactions of [RhCl₆]³⁻
Ligand substitution reactions in octahedral complexes like [RhCl₆]³⁻ can proceed through several mechanisms, primarily categorized as dissociative (D), associative (A), or interchange (I). tytlabs.co.jp
A dissociative (D) pathway involves an initial, rate-limiting step where the leaving group departs, forming a five-coordinate intermediate. This intermediate then rapidly reacts with the incoming ligand. libretexts.org
Mechanism:
[RhCl₆]³⁻ → [RhCl₅]²⁻ + Cl⁻ (slow)
[RhCl₅]²⁻ + Y⁻ → [RhCl₅Y]³⁻ (fast)
Kinetics: The rate law is typically first-order, depending only on the concentration of the starting complex: Rate = k₁[RhCl₆]³⁻. However, if the concentration of the incoming ligand is very low, the reverse of the first step can become significant, leading to a more complex rate law. youtube.com
Activation Parameters: This pathway is characterized by a positive entropy of activation (ΔS‡ > 0), indicating an increase in disorder in the transition state as the leaving group dissociates. libretexts.org
An associative (A) pathway begins with the incoming ligand attacking the complex to form a seven-coordinate intermediate, which then loses the leaving group. tytlabs.co.jp
Mechanism:
[RhCl₆]³⁻ + Y⁻ → [RhCl₆Y]⁴⁻ (slow)
[RhCl₆Y]⁴⁻ → [RhCl₅Y]³⁻ + Cl⁻ (fast)
Kinetics: This mechanism follows second-order kinetics, with the rate depending on the concentrations of both the rhodium complex and the incoming ligand: Rate = k[RhCl₆]³⁻[Y⁻]. acs.org
Activation Parameters: A negative entropy of activation (ΔS‡ < 0) is expected, as the formation of the intermediate involves bringing two species together, increasing the order of the system. libretexts.org
For 18-electron octahedral complexes like [RhCl₆]³⁻, a purely associative pathway is less likely as it would require forming a high-energy 20-electron intermediate. doubtnut.com Therefore, substitution reactions on [RhCl₆]³⁻ are often considered to proceed through a dissociatively activated interchange (Id) mechanism, where the bond to the leaving group is significantly stretched in the transition state, but a distinct five-coordinate intermediate is not formed. The rate of these reactions is generally slow due to the high ligand field stabilization energy (LFSE) of low-spin d⁶ complexes. uci.edulibretexts.org
Hydrolytic Transformations and Aquation Kinetics of Ammonium (B1175870) Hexachlororhodate(III) in Aqueous Solutions
In aqueous solutions, the chloride ligands in the [RhCl₆]³⁻ anion can be sequentially replaced by water molecules in a process known as aquation or hydrolysis. This series of reactions leads to the formation of various aqua-chloro rhodium(III) species, such as [RhCl₅(H₂O)]²⁻, [RhCl₄(H₂O)₂]⁻, and ultimately [Rh(H₂O)₆]³⁺. acs.org
The first step in this transformation is the aquation of the hexachlororhodate(III) ion: [RhCl₆]³⁻ + H₂O ⇌ [RhCl₅(H₂O)]²⁻ + Cl⁻
The kinetics of these aquation reactions are slow, consistent with the inert nature of Rh(III) complexes. core.ac.uk The rate of aquation for platinum group metals follows the general trend Ru(III) > Rh(III) > Ir(III). core.ac.uk The reaction is found to be dependent on the chloride ion concentration, with increasing [Cl⁻] inhibiting the forward aquation reaction. core.ac.uk
| Kinetic Parameter | Value | Conditions |
| Aquation of [RhCl₆]³⁻ | ||
| Activation Energy (Ea) | 90.1 (±1.2) kJ/mol | Referenced data |
| Enthalpy of Activation (ΔH‡) | 87.7 (±1.2) kJ/mol | Referenced data |
| Entropy of Activation (ΔS‡) | 24.7 (±4.3) J K⁻¹ mol⁻¹ | Referenced data |
| Anation of [RhCl₅(H₂O)]²⁻ | ||
| Rate Constant (k_anation) | 1.62 (±0.11) x 10⁻³ M⁻¹s⁻¹ | 25°C |
Data sourced from comparative literature values presented in a study on Ruthenium(III) aqua-chloro complexes. core.ac.uk
Substitution Reactions with Nitrogen-Donor Ligands: Formation of Rhodium(III) Chloroamines
The reaction of ammonium hexachlororhodate(III) with nitrogen-donor ligands, particularly ammonia (B1221849), is a key route to synthesizing a series of rhodium(III) chloroamine complexes, [RhClₓ(NH₃)₆₋ₓ]⁽³⁻ˣ⁾⁺. nih.gov The substitution process is stepwise and can be controlled by reaction conditions, notably pH. nih.gov
The substitution begins with the formation of the amminepenta-chlororhodate(III) ion: (NH₄)₃[RhCl₆] + NH₃ → (NH₄)₂[Rh(NH₃)Cl₅] + NH₄Cl
Further substitution with ammonia yields a variety of products. The distribution of these products is highly dependent on the pH of the solution. nih.gov
At neutral pH (≈7) , using buffer solutions like NH₄Cl + CH₃COONH₄, the primary product isolated is (NH₄)₂[Rh(NH₃)Cl₅]. nih.gov
In more basic media (pH ≈ 8.2) , such as an NH₄Cl + NH₃ buffer, species with higher degrees of amination like fac-[Rh(NH₃)₃Cl₃], trans-[Rh(NH₃)₄Cl₂]Cl, and [Rh(NH₃)₅Cl]Cl₂ can be formed and isolated. nih.gov
The stereochemistry of the products is influenced by the trans-effect. Because ammonia has a low trans-effect compared to the chloride ion, the reaction of [RhCl₆]³⁻ with ammonia tends to form cis isomers initially, followed by the facial (fac) isomer for the tris-ammine complex. libretexts.orgnih.gov For example, the reaction pathway proceeds as follows: [RhCl₆]³⁻ → [Rh(NH₃)Cl₅]²⁻ → cis-[Rh(NH₃)₂Cl₄]⁻ → fac-[Rh(NH₃)₃Cl₃]
The complex [Rh(NH₃)₅Cl]²⁺ is particularly stable, making the substitution of the final chloride ligand to form [Rh(NH₃)₆]³⁺ difficult. This final step typically requires harsh conditions, such as heating in an autoclave with concentrated aqueous ammonia. nih.gov
Mechanistic Insights into Anation Reactions with Anionic Ligands
Anation is the reverse of aquation, involving the replacement of a coordinated water molecule by an anion. scribd.com For the rhodium(III) chloro-aqua system, a key anation reaction is the conversion of the aquapentachlororhodate(III) ion back to the hexachlororhodate(III) ion: [RhCl₅(H₂O)]²⁻ + Cl⁻ ⇌ [RhCl₆]³⁻ + H₂O
This reaction is crucial in understanding the speciation of rhodium in chloride-containing aqueous solutions. The mechanism for anation reactions in octahedral complexes is often described as an interchange process, which can have associative character (Iₐ). This involves the formation of an ion pair between the cationic or neutral complex and the incoming anion, followed by the interchange of the ligand from the outer coordination sphere to the inner sphere. acs.orgscribd.com
The rate law for the anation of [RhCl₅(H₂O)]²⁻ by chloride is second-order, dependent on the concentration of both reactants. core.ac.uk
| Kinetic Parameter | Value | Conditions |
| Anation of [RhCl₅(H₂O)]²⁻ | ||
| Rate Constant (k_anation) | 1.62 (±0.11) x 10⁻³ M⁻¹s⁻¹ | 25°C |
| Activation Energy (Ea) | 88.0 (±1.4) kJ/mol | Referenced data |
| Enthalpy of Activation (ΔH‡) | 85.6 (±1.4) kJ/mol | Referenced data |
| Entropy of Activation (ΔS‡) | -11.2 (±4.7) J K⁻¹ mol⁻¹ | Referenced data |
Data sourced from comparative literature values presented in a study on Ruthenium(III) aqua-chloro complexes. core.ac.uk
The negative entropy of activation for this anation reaction is consistent with an associative interchange (Iₐ) mechanism, where the formation of the transition state involves bringing the complex and the chloride ion together, leading to a more ordered system. core.ac.uk
Influence of Reaction Conditions (pH, Temperature, Concentration) on Reaction Pathways and Kinetics
The pathways and rates of ligand substitution reactions involving the [RhCl₆]³⁻ anion are highly sensitive to the reaction conditions.
pH: The pH of the solution is a critical parameter, particularly in aqueous media. It influences the hydrolysis of the complex; in alkaline solutions, hydroxo species such as Rh(OH)₃ can form, which can affect the availability and reactivity of the rhodium center. researchgate.net In substitution reactions with ammonia, pH control is essential for selective synthesis. Neutral pH favors the formation of [Rh(NH₃)Cl₅]²⁻, while basic conditions are required to achieve higher levels of substitution to form complexes like [Rh(NH₃)₅Cl]²⁺. nih.gov For other Rhodium complexes, pH has been shown to dramatically alter the nature of the species in solution and the rates of subsequent reactions. nih.gov
Temperature: Reaction rates generally increase with temperature, as described by the Arrhenius equation. Kinetic studies performed at various temperatures allow for the determination of activation parameters such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. core.ac.uk For example, the activation energy for the aquation of [RhCl₆]³⁻ is approximately 90 kJ/mol, indicating a significant energy barrier that requires elevated temperatures for the reaction to proceed at an appreciable rate. core.ac.uk Temperature can also influence the position of equilibrium in reversible reactions.
Concentration: The concentration of both the rhodium complex and the participating ligands significantly affects reaction kinetics.
Incoming Ligand: For associative or interchange mechanisms, the reaction rate is dependent on the concentration of the incoming ligand. acs.org For example, the rate of anation of [RhCl₅(H₂O)]²⁻ is directly proportional to the chloride ion concentration. core.ac.uk
Thermal Decomposition and Solid State Reactivity of Ammonium Hexachlororhodate Iii
Thermal Analysis Techniques (DTA, TG) for Decomposition Pathway Elucidation
Differential Thermal Analysis (DTA) and Thermogravimetry (TG) are powerful analytical techniques used to investigate the thermal decomposition of materials. In the case of ammonium (B1175870) hexachlororhodate(III) hydrate (B1144303), these methods reveal a multi-step decomposition process.
A proposed decomposition pathway in an inert atmosphere for (NH₄)₃[RhCl₆]·H₂O begins with the loss of water to form the anhydrous compound (NH₄)₃[RhCl₆]. rsc.org This is followed by a sequence of reactions that lead to the formation of various intermediates and finally, metallic rhodium. rsc.org
Table 1: Key Decomposition Steps of Ammonium Hexachlororhodate(III) Hydrate in an Inert Atmosphere
| Temperature Range (°C) | Reaction | Technique |
| Initial heating | (NH₄)₃[RhCl₆]·H₂O → (NH₄)₃[RhCl₆] + H₂O | TG/DTA |
| Above 380 | Further decomposition to metallic rhodium | TG/DTA |
This table provides a simplified overview of the major decomposition stages. The actual process can be more complex with several overlapping reactions.
Identification and Characterization of Intermediate Species during Thermal Degradation
The thermal degradation of ammonium hexachlororhodate(III) involves the formation of several intermediate chemical species. In an inert atmosphere, a key intermediate that has been proposed is (NH₄)₂[Rh(NH₃)Cl₅]. rsc.org This species is formed through a reaction where an ammonia (B1221849) ligand replaces a chloride ligand in the coordination sphere of the rhodium ion. rsc.org
Further heating leads to more complex transformations. For the related iridium compound, (NH₄)₃[IrCl₆]·H₂O, intermediates such as (NH₄)₂[Ir(NH₃)Cl₅] and (NH₄)[Ir(NH₃)₂Cl₄] have been identified. rsc.orgnih.gov The latter, (NH₄)[Ir(NH₃)₂Cl₄], is suggested to be a single intermediate at 348 °C during the decomposition of the iridium complex. rsc.org These findings for the iridium analogue provide valuable models for understanding the potential intermediates in the rhodium system.
Table 2: Proposed Intermediate Species in the Thermal Decomposition of Ammonium Hexachlorometallates(III)
| Initial Compound | Proposed Intermediate(s) | Atmosphere |
| (NH₄)₃[RhCl₆]·H₂O | (NH₄)₂[Rh(NH₃)Cl₅] | Inert |
| (NH₄)₃[IrCl₆]·H₂O | (NH₄)₂[Ir(NH₃)Cl₅], (NH₄)[Ir(NH₃)₂Cl₄] | Inert |
This table highlights key proposed intermediates. The formation and stability of these species are dependent on factors such as temperature and the surrounding atmosphere.
Mechanistic Studies of Solid-State Ligand Exchange and Metal Reduction
The thermal decomposition of ammonium hexachlororhodate(III) is a prime example of solid-state reactivity, involving intricate ligand exchange and metal reduction processes. The initial step often involves a ligand exchange where an ammonia molecule from the ammonium cation replaces a chloride ligand in the [RhCl₆]³⁻ anion. This is a crucial transformation from an outer-sphere cation to an inner-sphere ligand.
This type of solid-state ligand exchange is a key mechanistic step in the thermal decomposition of many similar complex salts. For instance, in the decomposition of ammonium hexachloropalladate, the formation of a precursor via a Cl⁻ to NH₃ ligand exchange has been suggested. researchgate.net
Following ligand exchange, the reduction of the Rh(III) center to metallic rhodium occurs at higher temperatures. This reduction is coupled with the decomposition of the ammonium and chloride ligands, which are released as volatile products like ammonia, hydrogen chloride, and nitrogen. The exact mechanism of reduction is complex and can proceed through various pathways, influenced by the nature of the intermediates formed.
Formation of Rhodium Metal and Other Solid Products from Thermal Decomposition
The ultimate solid product of the thermal decomposition of ammonium hexachlororhodate(III) in both inert and reducing atmospheres is metallic rhodium. The morphology and particle size of the resulting rhodium metal can be influenced by the conditions of the decomposition process, such as the heating rate and the composition of the atmosphere.
In a related study on an iridium compound, the final decomposition product was identified as metallic iridium. rsc.org The process of thermal decomposition in a reducing atmosphere can lead to the formation of nanoporous metal crystallites. researchgate.net These structures are formed due to the evolution of gaseous byproducts like nitrogen and hydrogen chloride, which create channels as they escape from the solid matrix. researchgate.net
The formation of metallic rhodium from its complex salt is a critical step in various applications, including the preparation of catalysts and advanced materials. Understanding the decomposition pathway and the factors that control the properties of the final metallic product is therefore of significant practical importance.
Catalytic Research Applications and Mechanistic Investigations of Ammonium Hexachlororhodate Iii
Homogeneous Catalysis by Rhodium(III) Complexes Derived from [RhCl₆]³⁻
Rhodium(III) complexes are powerful tools in homogeneous catalysis, prized for their ability to catalyze reactions with high efficiency and selectivity under mild conditions. mdpi.comrsc.org The catalytic prowess of Rh(III) is particularly evident in reactions involving the activation of otherwise inert carbon-hydrogen (C-H) bonds. nih.govdntb.gov.ua Precursors like ammonium (B1175870) hexachlororhodate(III) are converted into catalytically active species, often featuring cyclopentadienyl (B1206354) (Cp*) ligands, which have demonstrated remarkable stability and functional group tolerance. snnu.edu.cnnih.gov These catalysts operate through various mechanistic cycles, enabling the construction of complex molecular architectures from simple, readily available starting materials. mdpi.comnih.gov
Rhodium(III) complexes are instrumental in catalyzing hydrogenation reactions, including the light-driven production of hydrogen from water. mdpi.comnih.gov A notable example is the mono-terpyridyl rhodium complex, [Rhᴵᴵᴵ(tpy)(CH₃CN)Cl₂]⁺, which can be synthesized from Rh(III) precursors. mdpi.com This complex acts as an efficient catalyst for photocatalytic hydrogen evolution in acidic water, using a photosensitizer like [Ru(bpy)₃]²⁺ and a sacrificial electron donor such as ascorbate. mdpi.comnih.gov
The mechanism involves the reduction of the Rh(III) center to a lower oxidation state, typically Rh(I), which is stabilized by the π-acceptor properties of the terpyridine ligand. mdpi.comnih.gov This reduced species, [Rhᴵ(tpy)Cl], can then react with a proton to form a key rhodium(III)-hydride intermediate, Rhᴵᴵᴵ(H)-tpy, which is crucial for H₂ evolution. nih.gov The stability of the low-valent rhodium intermediate prevents catalyst degradation during the photocatalysis process. mdpi.comnih.gov Under optimal conditions, these systems can achieve high turnover numbers (TONs), demonstrating their catalytic efficiency. nih.gov
Table 1: Performance of a Rh(III)-tpy Catalyst in Photocatalytic Hydrogen Evolution
| Catalyst Concentration | Photosensitizer | Sacrificial Donor | pH | Turnover Number (TON) |
| 10 µM | [Ru(bpy)₃]Cl₂ | 0.1 M Ascorbate | 4.5 | 300 |
| 1 µM | [Ru(bpy)₃]Cl₂ | 0.1 M Ascorbate | 4.5 | 1000 |
| Data sourced from a study on a [RhIII(tpy)(CH3CN)Cl2]+ catalyst system. nih.gov |
The integration of rhodium(III) catalysis with electrochemistry, termed rhodaelectro-catalysis, has emerged as a sustainable alternative to traditional oxidative C-H functionalization methods that rely on stoichiometric amounts of expensive and toxic metal oxidants like copper(II) or silver(I) salts. chinesechemsoc.org Electrocatalysis uses an electric potential to regenerate the active Rh(III) catalyst, avoiding the need for chemical oxidants. chinesechemsoc.org This strategy has been successfully applied to a variety of synthetic transformations, including dehydrogenative annulations to form polycyclic aromatic hydrocarbons and C-B/C-H cyclizations. chinesechemsoc.org The reactions are often conducted in user-friendly undivided cell setups, demonstrating broad applicability and excellent functional group tolerance. chinesechemsoc.org The mechanism involves the formation of a Rh(III)-C bond, followed by a desired chemical transformation and subsequent reductive elimination to form the product, generating a Rh(I) species. The Rh(I) intermediate is then anodically oxidized back to the active Rh(III) state to complete the catalytic cycle. chinesechemsoc.org
Rhodium(III)-catalyzed reactions have become a cornerstone of modern organic synthesis, enabling the construction of complex molecules, particularly heterocycles, which are prevalent in pharmaceuticals and natural products. mdpi.comdntb.gov.ua A major focus has been on C-H activation, where Rh(III) catalysts can directly functionalize C-H bonds, offering a more atom-economical and efficient pathway compared to classical cross-coupling reactions. mdpi.com These reactions exhibit high reactivity, good functional group tolerance, and often proceed under mild conditions. mdpi.comsnnu.edu.cn
For instance, Rh(III) catalysts facilitate the synthesis of indoles, isoquinolines, pyrroles, and other N-heterocycles. mdpi.com Three-component reactions catalyzed by Rh(III) have also been developed, allowing for the one-step synthesis of densely substituted amines from simple aromatics, amides, and aldehydes, with water as the only byproduct. rsc.org These transformations showcase the versatility of Rh(III) catalysis in forming C-C, C-O, and C-N bonds. dntb.gov.ua
Rhodium(III) catalysts are highly effective in initiating cascade reactions, where multiple bonds are formed in a single operation. acs.orgrsc.orgacs.org These cascades often involve C-H activation followed by subsequent transformations. One such example is the tunable arylative cyclization of 1,6-enynes. mdpi.com Depending on the directing group employed, the reaction can be selectively guided through either an N-Michael or a C-Michael addition process, leading to different polycyclic products like tetracyclic isoquinolones or hydrobenzofurans. mdpi.com This demonstrates the catalyst's ability to control complex reaction pathways.
Furthermore, Rh(III) catalysis has been extended to enantioselective synthesis through the development of chiral cyclopentadienyl ligands. nih.gov These specialized ligands create a chiral environment around the rhodium center, enabling the synthesis of chiral molecules with high enantioselectivity. This has been a significant advancement, as controlling stereochemistry is crucial in the synthesis of bioactive compounds. mdpi.comnih.gov
Hydroformylation, or the oxo process, is a large-scale industrial reaction that converts olefins into aldehydes by adding a formyl group and a hydrogen atom across the double bond. mdpi.comwikipedia.org While the most active catalysts for this process are typically based on rhodium(I), Rh(III) compounds such as rhodium trichloride (B1173362) (often derived from precursors like ammonium hexachlororhodate(III)) are used as catalyst precursors. rsc.orgresearchgate.net In the presence of a reducing agent (like H₂/CO) and ligands (e.g., phosphines), the Rh(III) center is reduced in situ to a catalytically active Rh(I) hydrido species, such as RhH(CO)(PPh₃)₃. wikipedia.orgrsc.org
The catalytic cycle involves the coordination of the olefin, insertion into the Rh-H bond, migratory insertion of carbon monoxide to form an acyl complex, and finally, hydrogenolysis to release the aldehyde product and regenerate the rhodium hydride catalyst. mdpi.comrsc.org The choice of ligands and reaction conditions can influence the regioselectivity, determining the ratio of linear to branched aldehyde products. wikipedia.orgrsc.org
Table 2: General Scheme of Rhodium-Catalyzed Hydroformylation
| Step | Description | Key Intermediate |
| Precursor Activation | Rh(III) precursor is reduced to active Rh(I) hydride. | RhH(CO)₂(PPh₃)₂ |
| Olefin Coordination | The alkene substrate binds to the Rh(I) center. | Alkene-Rh complex |
| Hydrorhodation | Migratory insertion of the alkene into the Rh-H bond. | Rh-alkyl complex |
| CO Insertion | Carbon monoxide inserts into the Rh-C bond. | Rh-acyl complex |
| Product Formation | Oxidative addition of H₂ followed by reductive elimination. | Aldehyde + RhH(CO)₂(PPh₃)₂ |
| This table outlines the generally accepted mechanism for hydroformylation catalyzed by phosphine-modified rhodium complexes. mdpi.comrsc.org |
The direct functionalization of C-H bonds is a transformative strategy in organic synthesis, and Rh(III) complexes are preeminent catalysts in this field. nih.govyoutube.com The high reactivity and stability of the Cp*Rh(III) platform have enabled a vast number of C-H functionalization reactions. snnu.edu.cnnih.gov These reactions typically proceed via an inner-sphere mechanism involving a directing group on the substrate. youtube.com The directing group coordinates to the rhodium center, positioning it for a selective C-H cleavage event nearby, usually through a concerted metalation-deprotonation (CMD) pathway. nih.govyoutube.com
This generates a rhodacycle intermediate, which is a key branching point for various transformations. mdpi.comsnnu.edu.cn The rhodacycle can react with a wide range of coupling partners, including:
Alkenes and Alkynes: Leading to hydroarylation, annulation, and the synthesis of complex heterocycles and carbocycles. mdpi.comnih.govacs.org
Aldehydes and Imines: Enabling three-component couplings to form polycyclic skeletons and substituted amines. rsc.orgnih.gov
Carbon Monoxide: Facilitating carbonylation reactions. wikipedia.org
The catalytic cycle is typically closed by reductive elimination, which forms the final product and regenerates a Rh(I) species that is then re-oxidized to the active Rh(III) state by an oxidant, such as Cu(OAc)₂. nih.gov This catalytic approach provides a powerful and versatile method for building molecular complexity from simple precursors. rsc.orgdntb.gov.ua
Heterogeneous Catalysis Utilizing Rhodium Nanoparticles Derived from Ammonium Hexachlororhodate(III) Precursors
Ammonium hexachlororhodate(III) serves as a valuable precursor for the generation of rhodium (Rh) nanoparticles, which are highly effective heterogeneous catalysts in a variety of chemical transformations. The utility of this compound stems from its ability to be reduced to metallic rhodium under controlled conditions, allowing for the formation of well-defined nanostructured catalysts.
Synthesis of Nanostructured Rhodium Catalysts
The synthesis of nanostructured rhodium catalysts from ammonium hexachlororhodate(III) can be inferred from established methods using analogous rhodium salts, such as rhodium(III) chloride (RhCl₃). These methods typically involve the reduction of the rhodium precursor in the presence of a stabilizing agent and a support material.
Common synthetic strategies that can be adapted for ammonium hexachlororhodate(III) include the polyol process and incipient wetness impregnation. In the polyol method, a high-boiling point alcohol, such as ethylene (B1197577) glycol, acts as both the solvent and the reducing agent. The rhodium precursor is dissolved in the polyol, often with a capping agent like polyvinylpyrrolidone (B124986) (PVP) to control particle size and prevent agglomeration, and the solution is heated to induce the reduction of Rh(III) to metallic rhodium nanoparticles. nih.gov The synthesis of palladium (Pd) and platinum (Pt) nanocubes from their respective ammonium hexachloro-metalate((IV)) precursors using a similar polyol process further supports the feasibility of this approach for rhodium. mcgill.ca
Incipient wetness impregnation is another widely used technique, particularly for creating supported catalysts. americanelements.com In this method, a solution containing the rhodium precursor, such as an aqueous solution of ammonium hexachlororhodate(III), is added to a porous support material, for instance, high-surface-area silica (B1680970) (SBA-15) or titania (TiO₂). americanelements.comrsc.org The volume of the solution is approximately equal to the pore volume of the support, ensuring even distribution of the precursor. Following impregnation, the material is dried and then subjected to a reduction step, typically by heating under a flow of a reducing gas like hydrogen, to form rhodium nanoparticles dispersed on the support. americanelements.com The use of chloride-containing precursors like ammonium hexachlororhodate(III) has been noted to enhance the dispersion of metal atoms during the reduction process, leading to the formation of smaller nanoparticles. americanelements.com
The size of the resulting rhodium nanoparticles can be controlled by adjusting various reaction parameters. For instance, in the impregnation method, the ratio of a chloride precursor to an acetylacetonate (B107027) precursor can be varied to tune the nanoparticle size. americanelements.com The concentration of the precursor, the type and concentration of the stabilizing agent, the reaction temperature, and the reduction time are all critical factors that influence the final morphology and size of the rhodium nanostructures. nih.gov
A summary of representative synthesis parameters for rhodium nanoparticles using related precursors is presented in the table below.
| Parameter | Description | Effect on Nanoparticle Synthesis |
| Precursor | Rhodium(III) chloride, Sodium hexachlororhodate(III) | The choice of precursor can influence the reduction kinetics and interaction with stabilizing agents. |
| Solvent/Reducing Agent | Ethylene glycol, Methanol-water | High-boiling point polyols can serve as both solvent and reducing agent. |
| Stabilizing Agent | Polyvinylpyrrolidone (PVP), Tetradecyltrimethylammonium bromide (TTAB) | Prevents agglomeration and controls the size and shape of the nanoparticles. |
| Support Material | SBA-15, Titania (TiO₂) | Provides a high surface area for nanoparticle dispersion and can influence catalytic activity. |
| Reduction Conditions | Temperature, Time, Reducing gas (e.g., H₂) | Critical for the complete reduction of the precursor and the formation of metallic nanoparticles. |
Performance Evaluation in Catalytic Processes
Rhodium nanoparticles derived from precursors like ammonium hexachlororhodate(III) are evaluated for their catalytic performance in a range of important chemical reactions. The catalytic activity and selectivity of these nanoparticles are intrinsically linked to their size, shape, and the nature of the support material.
One significant application of rhodium nanoparticle catalysts is in hydrogenation reactions. For example, rhodium nanoparticles have demonstrated high activity in the hydrogenation of arenes and the hydrolysis of ammonia (B1221849) borane, a promising material for chemical hydrogen storage. mcgill.carsc.org In the hydrolysis of ammonia borane, rhodium nanoparticles supported on titania have shown a high turnover frequency, indicating efficient hydrogen generation. rsc.org
Hydroformylation is another key industrial process where rhodium catalysts are employed. Studies on rhodium nanoparticles synthesized from rhodium(III) chloride have shown that the turnover frequency in the hydroformylation of styrene (B11656) increases as the particle size decreases from 6.4 to 1.6 nm. americanelements.com This highlights the importance of synthesizing small, well-dispersed nanoparticles to maximize catalytic efficiency.
Furthermore, rhodium nanoparticles exhibit catalytic activity in oxidation reactions. For instance, they have been shown to be effective in the electrochemical oxidation of ethanol (B145695), a key reaction in direct ethanol fuel cells. nih.gov The crystalline phase of the rhodium nanoparticles can also play a crucial role in their catalytic performance. nih.gov
The table below summarizes the catalytic performance of rhodium nanoparticles in various reactions, based on studies using analogous precursors.
| Catalytic Reaction | Substrate | Key Performance Metric | Nanoparticle Characteristics |
| Hydroformylation | Styrene | Increased turnover frequency with decreasing particle size | 1.6 - 6.4 nm Rh NPs on SBA-15 |
| Hydrogenation | Arenes | High catalytic activity | Rh NPs in various media |
| Ammonia Borane Hydrolysis | Ammonia Borane | High turnover frequency (260 min⁻¹) | 1.3 - 3.8 nm Rh NPs on TiO₂ |
| Electrochemical Oxidation | Ethanol | Enhanced catalytic activity | Metastable hcp-phase Rh NPs |
| Reactive Oxygen Species Scavenging | H₂O₂, •OH, O₂•⁻ | Effective quenching | Rh NPs |
It is important to note that while these results are from studies using other rhodium precursors, the fundamental catalytic properties are expected to be similar for rhodium nanoparticles of comparable size and morphology derived from ammonium hexachlororhodate(III). The presence of residual chloride ions from the precursor could potentially influence the electronic properties of the rhodium nanoparticles and, consequently, their catalytic behavior.
Role of Ammonium Hexachlororhodate(III) in Advanced Materials Synthesis
Beyond its application in catalysis, ammonium hexachlororhodate(III) holds potential as a precursor for the fabrication of advanced materials, particularly thin films for electronic and optical applications.
Precursor for Thin Films and Electronic Devices
Ammonium hexachlororhodate(III) can be considered a candidate for the deposition of rhodium and rhodium-containing thin films through techniques such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). acs.org These techniques are fundamental in the manufacturing of microelectronics, where thin films with precise thickness and composition are required.
In a typical CVD process, a volatile precursor is introduced into a reaction chamber where it decomposes on a heated substrate to form a thin film. While the volatility of ammonium hexachlororhodate(III) may require specific process conditions, its decomposition can lead to the formation of rhodium or rhodium oxide films. The presence of ammonia as a byproduct during decomposition could potentially be leveraged in reactive deposition processes to form rhodium nitride films, which may have interesting electronic or catalytic properties. google.com
ALD is a more refined deposition technique that relies on self-limiting surface reactions to grow films one atomic layer at a time, offering exceptional control over thickness and conformality. acs.org An ALD process for rhodium thin films has been reported using a different rhodium precursor, rhodium(III) acetylacetonate, with ozone as the co-reactant. acs.org The use of ammonium compounds as precursors in ALD is also known, for example, in the deposition of metal fluorides using ammonium fluoride. This suggests that a process utilizing ammonium hexachlororhodate(III) could be developed, potentially with a suitable co-reactant to facilitate the removal of the ammonium and chloride ligands and deposit a pure rhodium film.
Rhodium thin films are of interest for applications in electronic devices due to their high conductivity, corrosion resistance, and work function. They can be used as electrode materials in transistors and memory devices. The development of a reliable deposition process using a precursor like ammonium hexachlororhodate(III) would be beneficial for the fabrication of such components.
The table below outlines potential thin film deposition techniques and applications for which ammonium hexachlororhodate(III) could be a relevant precursor.
| Deposition Technique | Potential Precursor Role | Potential Film Type | Application in Electronic Devices |
| Chemical Vapor Deposition (CVD) | Source of rhodium | Rhodium, Rhodium Oxide, Rhodium Nitride | Electrodes, Diffusion barriers |
| Atomic Layer Deposition (ALD) | Source of rhodium in a sequential process | Rhodium, Rhodium-based compounds | Gate electrodes, Interconnects |
While direct reports on the use of ammonium hexachlororhodate(III) for thin film deposition are scarce, the principles of precursor chemistry and the demonstrated use of analogous compounds provide a strong basis for its potential in this area of materials science. Further research would be needed to establish optimal process parameters and to characterize the properties of the resulting films.
Conclusions and Future Perspectives in Ammonium Hexachlororhodate Iii Research
Summary of Key Academic Discoveries and Current Research Landscape
Ammonium (B1175870) hexachlororhodate(III) is typically synthesized through the evaporation of a solution containing rhodium trichloride (B1173362) and an excess of ammonium chloride. fishersci.pt It presents as red crystals and is slightly soluble in water. fishersci.pt A key chemical property is its tendency to undergo partial hydrolysis in dilute aqueous solutions, forming ammonium aquapentachlororhodate(III). fishersci.pt
The primary academic interest in ammonium hexachlororhodate(III) lies in its role as a precursor for various rhodium-containing materials and catalysts. Rhodium itself is a highly sought-after metal in catalysis, utilized in a wide array of chemical transformations that are fundamental to both laboratory-scale organic synthesis and industrial processes. acs.org
Key research areas involving precursors like ammonium hexachlororhodate(III) include:
Catalyst Synthesis: Rhodium complexes are renowned for their catalytic activity. Ammonium hexachlororhodate(III) can serve as a starting point for creating novel rhodium catalysts. Research in this area focuses on developing new preformed rhodium catalysts that offer high efficiency and selectivity for various reactions, including hydrogenations, hydroformylations, and cycloadditions. acs.orgsigmaaldrich.com
Nanoparticle Formation: There is significant research into the synthesis of rhodium nanoparticles with controlled sizes and shapes, as these properties heavily influence their catalytic activity, selectivity, and durability. sigmaaldrich.com Ammonium hexachlororhodate(III) can be used as a rhodium source in methods like the polyol process to produce such nanoparticles. The ability to tune the size and morphology of these nanoparticles is critical for optimizing their performance in specific applications. sigmaaldrich.com
Thermal Decomposition Studies: Understanding the thermal decomposition of ammonium hexachlororhodate(III) is crucial for its application in producing metallic rhodium or rhodium-containing thin films. Studies have shown that its decomposition in an inert atmosphere proceeds through the formation of intermediate amminechloro-rhodium(III) complexes before yielding metallic rhodium at higher temperatures. mdpi.com This controlled decomposition is a pathway to producing finely dispersed rhodium catalysts on various supports.
The current research landscape continues to build on these foundational discoveries, with an emphasis on creating more sustainable and efficient chemical processes. The development of rhodium catalysts that can operate under milder conditions and the synthesis of highly uniform nanoparticles for targeted catalytic applications remain active areas of investigation. acs.orgsigmaaldrich.com
Identification of Remaining Challenges and Unexplored Research Avenues
Despite its utility, the use of ammonium hexachlororhodate(III) and related rhodium compounds is not without its challenges. These challenges represent key areas for future research and innovation.
Remaining Challenges:
| Challenge | Description |
| Precursor Stability and Handling | The slight solubility of ammonium hexachlororhodate(III) in water and its tendency to hydrolyze can present challenges in solution-based synthetic methods, potentially affecting the reproducibility of catalyst and nanoparticle synthesis. fishersci.pt |
| Control over Nanoparticle Morphology | While methods exist for synthesizing rhodium nanoparticles, achieving precise control over their size, shape, and distribution remains a significant hurdle. These factors are critical for maximizing catalytic efficiency and selectivity. sigmaaldrich.com |
| Catalyst Deactivation and Recovery | Like many catalysts, rhodium-based systems can suffer from deactivation over time. For homogeneous catalysts derived from ammonium hexachlororhodate(III), their recovery and reuse can be difficult, impacting the overall cost-effectiveness of the process. |
| Cost and Availability | Rhodium is a precious and rare metal, making its compounds, including ammonium hexachlororhodate(III), expensive. This high cost is a major barrier to its widespread industrial application and drives research into developing more efficient catalytic systems that require lower metal loadings. |
Unexplored Research Avenues:
The challenges in the field also point towards exciting and unexplored avenues of research for ammonium hexachlororhodate(III).
Advanced Precursor Design: There is an opportunity to modify the structure of ammonium hexachlororhodate(III) or develop new rhodium precursors that offer improved solubility, stability, and control over the final product's properties.
Single-Source Precursor for Bimetallic Catalysts: The thermal decomposition pathway of ammonium hexachlororhodate(III) could be exploited in novel ways. For instance, it could be co-decomposed with other metal-ammonium complexes to create highly dispersed bimetallic nanoparticles with synergistic catalytic properties.
Mechanistic Studies: While the general applications of rhodium catalysts are well-known, detailed mechanistic studies on reactions using catalysts directly prepared from ammonium hexachlororhodate(III) could provide valuable insights for designing more efficient and selective processes.
Potential Directions for Future Research and Applications of Ammonium Hexachlororhodate(III) in Advanced Chemical Sciences
The future of research involving ammonium hexachlororhodate(III) is intrinsically linked to the broader advancements in catalysis and materials science. As a reliable source of rhodium(III), it is poised to play a role in several cutting-edge areas.
Future Research Directions:
| Research Area | Potential Application of Ammonium Hexachlororhodate(III) |
| Electrocatalysis | Rhodium-based materials are being investigated as electrocatalysts for various reactions, including the ammonia (B1221849) oxidation reaction (AOR) and the electrochemical reduction of nitrate (B79036) to ammonia. mdpi.comtue.nl Ammonium hexachlororhodate(III) can serve as a precursor to synthesize rhodium-based electrodes and catalysts for these applications, which are crucial for developing sustainable energy and environmental remediation technologies. |
| Photocatalysis | Recent studies have highlighted the potential of rhodium(III) complexes in photocatalysis, for example, in light-driven hydrogen evolution from water. acs.orgmdpi.com Ammonium hexachlororhodate(III) could be a starting material for the synthesis of novel photoactive rhodium complexes, opening up new possibilities in solar fuel production and green chemistry. |
| Advanced Materials Synthesis | The use of ammonium hexachlororhodate(III) as a precursor for creating rhodium-containing thin films, coatings, and nanocomposites with unique electronic and optical properties is a promising area. These materials could find applications in sensors, electronic devices, and advanced coatings. |
| Asymmetric Catalysis | The development of chiral rhodium catalysts for asymmetric synthesis is a major focus in the pharmaceutical and fine chemical industries. Ammonium hexachlororhodate(III) can be a key building block in the synthesis of chiral rhodium complexes that can produce enantiomerically pure compounds with high efficiency. |
Q & A
Q. What are the optimal synthetic routes for preparing ammonium hexachlororhodate(III) in high purity for crystallographic studies?
Ammonium hexachlororhodate(III) is typically synthesized by reacting rhodium(III) chloride with ammonium chloride in concentrated hydrochloric acid. A diffusion-controlled crystallization method is recommended to obtain single crystals suitable for X-ray diffraction. For example, mixing solutions of triethylenetetrammonium chloride and rhodium trichloride under controlled pH yields microcrystalline products, with slow crystallization enhancing crystal quality . Elemental analysis and IR spectroscopy should confirm the absence of impurities, particularly residual chloride ions or organic byproducts .
Q. How is the octahedral geometry of the [RhCl₆]³⁻ anion verified experimentally?
The octahedral coordination of Rh³⁺ in [RhCl₆]³⁻ is confirmed via single-crystal X-ray diffraction (SCXRD). Key metrics include Rh–Cl bond lengths (2.33–2.37 Å) and Cl–Rh–Cl angles (close to 90°), which align with ideal octahedral symmetry. Deviations >0.02 Å in bond lengths or >2° in angles may indicate lattice strain or hydrogen bonding interference . SCXRD data for [C(NH₂)₃]₃[RhCl₆]·H₂O, for instance, shows Rh–Cl distances of 2.343(1)–2.370(1) Å .
Q. What are the primary applications of ammonium hexachlororhodate(III) in inorganic-organic hybrid materials?
The compound serves as a precursor for designing hybrid materials with tailored hydrogen-bonding networks. Its [RhCl₆]³⁻ anion interacts with organic cations (e.g., triethylenetetrammonium) via N–H···Cl bonds, forming 3D frameworks. These materials are studied for their potential in catalysis or as templates for metal-organic frameworks (MOFs) .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the stability and reactivity of ammonium hexachlororhodate(III) derivatives?
Weak N–H···Cl interactions (N–Cl distances: 3.165–3.267 Å) between the [RhCl₆]³⁻ anion and ammonium cations stabilize the crystal lattice. In [H₃N(CH₂)₂(NH₂(CH₂)₂)₂NH₃][RhCl₆]Cl, each cation forms ten hydrogen bonds, saturating donor sites and preventing lattice collapse. These networks also affect solubility: stronger hydrogen bonds reduce solubility in polar solvents, complicating recrystallization . IR spectroscopy (N–H stretching frequencies: 3200–3350 cm⁻¹) quantifies bond strength .
Q. What challenges arise in electrochemical studies of ammonium hexachlororhodate(III), and how are they mitigated?
The compound’s redox behavior is sensitive to moisture and oxygen. Electrochemical measurements (cyclic voltammetry) require anhydrous conditions and inert atmospheres. For example, the reduction potential of [RhCl₆]³⁻ is +0.44 V vs. SHE, but competing side reactions (e.g., chloride dissociation) can distort results. Stabilizing the electrolyte with ligands like NH₄⁺ or using non-aqueous solvents (e.g., acetonitrile) improves reproducibility .
Q. How does the choice of counterion affect the crystallographic packing of hexachlororhodate(III) salts?
Bulky organic cations (e.g., guanidinium) induce non-cubic packing due to steric effects. In contrast, smaller cations (e.g., NH₄⁺) favor pseudo-face-centered cubic arrangements resembling NaCl structures. For [C(NH₂)₃]₃[RhCl₆]·H₂O, triclinic symmetry (space group P1) arises from asymmetric hydrogen bonding between guanidinium ions and [RhCl₆]³⁻, reducing lattice symmetry .
Q. What methodological approaches resolve contradictions in thermal stability data for ammonium hexachlororhodate(III)?
Discrepancies in decomposition temperatures (e.g., 900°C for Na₃[RhCl₆]·12H₂O vs. lower for NH₄⁺ salts) stem from hydration state and cation volatility. Thermogravimetric analysis (TGA) under argon reveals stepwise mass loss: initial H₂O evaporation (<150°C), followed by NH₃ release (200–300°C), and final RhCl₃ decomposition (>500°C). Differential scanning calorimetry (DSC) identifies exothermic peaks correlated with phase transitions .
Methodological Recommendations
- Crystallization: Use slow evaporation or diffusion methods to grow large single crystals. Monitor pH to prevent hydrolysis of [RhCl₆]³⁻ .
- Spectroscopy: Combine IR (N–H/Cl interactions) and UV-Vis (d-d transitions of Rh³⁺ at ~450 nm) for structural validation .
- Electrochemistry: Employ glovebox-prepared solutions and Ag/AgCl reference electrodes to minimize artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
